

An In-depth Technical Guide to Hydroxy-PEG4-acid

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Compound of Interest

Compound Name: Hydroxy-PEG4-acid

Cat. No.: B1673974

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Abstract

Hydroxy-PEG4-acid is a discrete polyethylene glycol (dPEG®) derivative that serves as a heterobifunctional linker, playing a critical role in modern bioconjugation, research, and drug development. This monodispersed compound, characterized by a precise chain length, features a terminal hydroxyl group and a terminal carboxylic acid group separated by a tetraethylene glycol spacer.^[1] This distinct architecture allows for the sequential and controlled conjugation of two different molecules, making it an invaluable tool in the synthesis of complex biomolecular constructs such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).^{[1][2]} This guide provides a comprehensive overview of the structure, properties, and applications of **Hydroxy-PEG4-acid**, complete with detailed experimental protocols for its use.

Core Properties and Structure

Hydroxy-PEG4-acid is a clear, viscous liquid at room temperature. Its heterobifunctional nature, combined with the hydrophilic PEG spacer, enhances the aqueous solubility of the resulting conjugates, which is highly beneficial for biological applications.^{[1][3]}

Chemical Structure

The molecule consists of a tetraethylene glycol (PEG4) backbone, with a hydroxyl (-OH) group at one terminus and a propanoic acid group (-CH₂CH₂COOH) at the other.

- IUPAC Name: 3-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]propanoic acid
- Synonyms: HO-PEG4-CH₂CH₂COOH, 1-Hydroxy-3,6,9,12-tetraoxapentadecan-15-oic acid

Physicochemical Data

The quantitative properties of **Hydroxy-PEG4-acid** and its commonly used sodium salt are summarized below. The sodium salt form is often preferred for storage as the free acid can be unstable and prone to polymerization.

Property	Hydroxy-PEG4-acid	Hydroxy-PEG4-acid sodium salt
Molecular Formula	C ₁₁ H ₂₂ O ₇	C ₁₁ H ₂₁ NaO ₇
Molecular Weight	266.29 g/mol	288.3 g/mol
Exact Mass	266.1366 Da	---
CAS Number	937188-59-5	2468714-92-1
Purity	Typically >95%	Typically >95%
Appearance	Liquid	Solid
Storage Condition	-20°C	-20°C

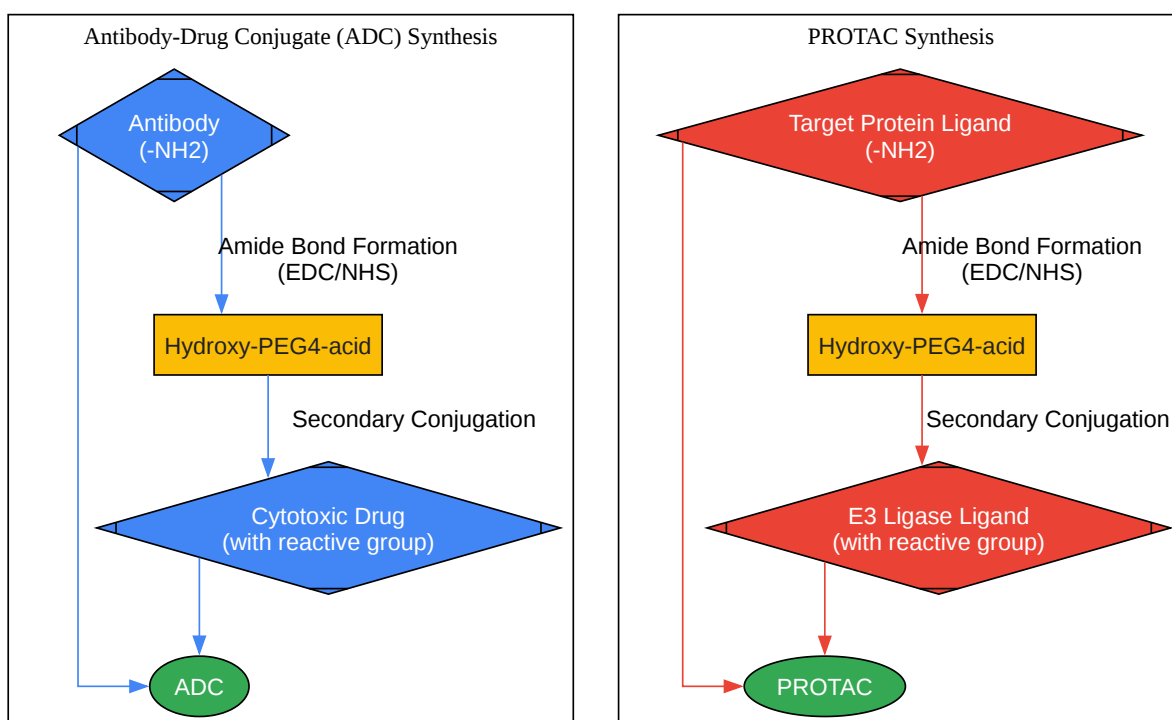
Reactivity and Applications

The utility of **Hydroxy-PEG4-acid** stems from its two distinct functional groups, which allow for orthogonal or sequential conjugation strategies.

- Carboxylic Acid (-COOH): This group readily reacts with primary amines (-NH₂) in the presence of carbodiimide coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU to form a highly stable amide bond. This is the most common reaction for attaching the linker to proteins, peptides, or other amine-containing molecules.
- Hydroxyl (-OH): The terminal hydroxyl group provides a secondary site for modification. It can be further derivatized or replaced with other reactive moieties for subsequent

conjugation steps.

This dual reactivity makes it a staple in constructing complex molecular architectures.



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Caption: Logical workflow for using **Hydroxy-PEG4-acid** in ADC and PROTAC synthesis.

Experimental Protocols

The following is a general protocol for the conjugation of **Hydroxy-PEG4-acid** to a primary amine-containing molecule (e.g., a protein) using EDC/NHS chemistry.

Materials Required

- **Hydroxy-PEG4-acid**
- Amine-containing molecule (e.g., protein, peptide)
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS)
- Reaction Buffer: Amine-free buffer, e.g., 20mM Sodium Phosphate, 150mM NaCl, pH 7.4 (PBS) or 100mM MES buffer, pH 4.5-6.0. Crucially, avoid buffers containing primary amines like Tris or glycine.
- Organic Solvent: Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) for stock solutions.
- Quenching solution (e.g., hydroxylamine)
- Purification system (e.g., dialysis, size-exclusion chromatography)

Procedure: Two-Step NHS Ester Formation and Conjugation

This two-step protocol minimizes protein-protein crosslinking by first activating the carboxylic acid with EDC/NHS and then adding the amine-containing target molecule.

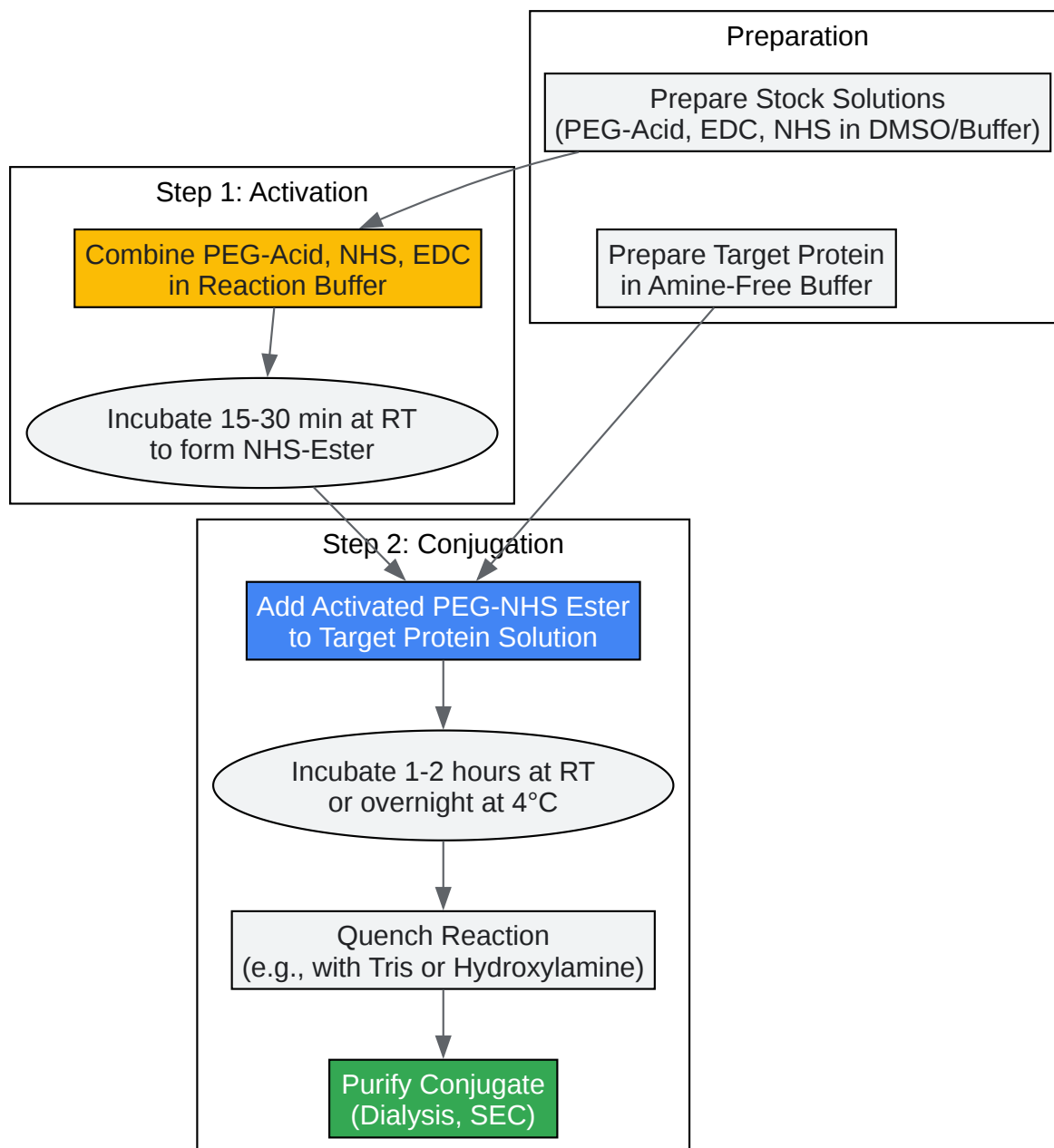
Step 1: Activation of **Hydroxy-PEG4-acid**

- **Prepare Stock Solutions:** Allow all reagents to warm to room temperature before opening vials to prevent moisture condensation. Prepare a stock solution of **Hydroxy-PEG4-acid** in anhydrous DMSO or DMF. Prepare fresh stock solutions of EDC and NHS in the chosen reaction buffer or anhydrous solvent immediately before use.
- **Activation Reaction:** In a microfuge tube, dissolve **Hydroxy-PEG4-acid** in the reaction buffer. Add a molar excess of NHS, followed by a molar excess of EDC. A common starting ratio is 1:1.5:1.5 (PEG-acid:NHS:EDC).

- Incubation: Allow the reaction to proceed for 15-30 minutes at room temperature to form the NHS-ester intermediate.

Step 2: Conjugation to Amine-Containing Molecule

- Prepare Target Molecule: Dissolve the protein or other target molecule in the reaction buffer.
- Conjugation: Add the activated NHS-ester solution from Step 1 to the target molecule solution. The molar ratio of the PEG-linker to the target molecule will depend on the desired degree of labeling and should be optimized empirically.
- Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
- Quenching: Stop the reaction by adding a small amount of an amine-containing quenching buffer (e.g., Tris or hydroxylamine) to consume any unreacted NHS-ester.
- Purification: Remove excess, unreacted PEG linker and byproducts using a suitable method such as dialysis, spin filtration, or size-exclusion chromatography.



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Caption: Experimental workflow for a two-step protein conjugation with **Hydroxy-PEG4-acid**.

Storage and Handling

- **Storage:** Both the free acid and its sodium salt should be stored at -20°C, desiccated.
- **Handling:** Due to the low melting point of many PEG reagents, it is often easier to handle them by first creating a stock solution in an anhydrous organic solvent like DMSO or DMF. To minimize air exposure and moisture contamination, it is recommended to work under an inert gas (e.g., argon or nitrogen) and use a syringe to handle stock solutions.

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References

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